molecular formula C12H14BNO5 B1512847 2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1072960-82-7

2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B1512847
CAS No.: 1072960-82-7
M. Wt: 263.06 g/mol
InChI Key: VWETVQJDIKPYID-UHFFFAOYSA-N
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Description

2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a useful research compound. Its molecular formula is C12H14BNO5 and its molecular weight is 263.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO5/c1-14-6-11(16)18-13(19-12(17)7-14)10-4-2-9(8-15)3-5-10/h2-5,15H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWETVQJDIKPYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746280
Record name 2-[4-(Hydroxymethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072960-82-7
Record name 2-[4-(Hydroxymethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072960-82-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 6
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2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Customer
Q & A

Q1: What is the significance of determining the distance between boron and carbon atoms in 4-(Hydroxymethyl)phenylboronic acid MIDA ester?

A1: Understanding the spatial arrangement of atoms within a molecule is crucial for comprehending its chemical properties and potential applications. In the case of 4-(Hydroxymethyl)phenylboronic acid MIDA ester, the distance between the boron and carbon atoms provides valuable information about the molecule's structure. This information can be used to predict reactivity, understand interactions with other molecules, and guide the design of new compounds with specific properties.

Q2: How was the boron-carbon distance in 4-(Hydroxymethyl)phenylboronic acid MIDA ester determined in the study?

A2: The researchers utilized a Nuclear Magnetic Resonance (NMR) technique called Rotational Echo Adiabatic Passage Double Resonance (REAPDOR) to accurately measure the distance between the boron and carbon atoms in 4-(Hydroxymethyl)phenylboronic acid MIDA ester []. This technique exploits the interaction between the magnetic moments of the boron-11 (spin-3/2) and carbon-13 (spin-1/2) nuclei. By analyzing the REAPDOR recoupling curves obtained from the experiment, the researchers were able to determine the inter-nuclear distance to be 2.76 ± 0.14 Å. This finding was consistent with the distance of 2.68 Å obtained from X-ray crystallography, further validating the accuracy of the REAPDOR method.

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